molecular formula C5H14ClN3O B2478266 2-Amino-N-(2-aminoethyl)propanamide hydrochloride CAS No. 2225141-93-3

2-Amino-N-(2-aminoethyl)propanamide hydrochloride

Cat. No.: B2478266
CAS No.: 2225141-93-3
M. Wt: 167.64
InChI Key: RRRVSMIPTNQSJZ-UHFFFAOYSA-N
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Description

2-Amino-N-(2-aminoethyl)propanamide hydrochloride is a substituted propanamide derivative characterized by a primary amine group at the second carbon and an aminoethylamide side chain. The hydrochloride salt form enhances solubility and stability, a common feature in bioactive compounds .

Properties

IUPAC Name

2-amino-N-(2-aminoethyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O.ClH/c1-4(7)5(9)8-3-2-6;/h4H,2-3,6-7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRVSMIPTNQSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-aminoethyl)propanamide hydrochloride typically involves the reaction of 2-aminoethylamine with a suitable propanamide derivative under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored using analytical techniques to ensure consistent quality. The product is then purified through crystallization, filtration, and drying processes to obtain the final compound in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-aminoethyl)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary amines. Substitution reactions can lead to a variety of substituted amides or amines.

Scientific Research Applications

Synthesis Overview

Step Description
1Reaction of 2-aminoethylamine with propanamide derivative.
2Addition of hydrochloric acid to form hydrochloride salt.
3Purification through crystallization and filtration.

Chemistry

In the field of chemistry, 2-Amino-N-(2-aminoethyl)propanamide hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique combination of functional groups allows for versatile reactions, including:

  • Oxidation : Amino groups can be oxidized to form nitroso or nitro derivatives.
  • Reduction : The compound can be reduced to generate primary amines.
  • Substitution Reactions : Amino groups participate in nucleophilic substitution reactions.

Biology

The biological applications of this compound are notable, particularly in studying biochemical pathways and interactions with biological macromolecules. Research indicates its potential roles include:

  • Modulation of Enzyme Activity : The compound may act as an inhibitor or activator for specific enzymes, influencing metabolic pathways relevant to disease progression.
  • Cell Interaction Studies : It is utilized in research focusing on cellular responses and signaling mechanisms, particularly in cancer biology .

Case Study 1: Cancer Research

A study investigated the effects of this compound on breast cancer cell lines. The compound was found to modulate calcium influx through store-operated calcium entry (SOCE), impacting cell proliferation and apoptosis rates. This suggests its potential as a therapeutic agent in cancer treatment .

Case Study 2: Enzyme Inhibition

Research into enzyme inhibition revealed that derivatives similar to this compound effectively inhibited acetylcholinesterase activity, which is crucial for neurodegenerative disease management. This opens avenues for developing new therapeutic strategies targeting enzyme pathways .

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-aminoethyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Molecular Structure and Substituent Variations

The compound’s core structure (propanamide backbone with aminoethyl substitution) is shared among several analogs, but substituent variations significantly alter properties (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent Modifications CAS Number Molecular Formula Reference
2-Amino-N-(2-fluoroethyl)propanamide HCl Fluoroethyl group replaces aminoethyl 1803560-80-6 C₅H₁₂ClFN₂O
2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide HCl Dioxopiperidin ring substitution 1508274-80-3 C₈H₁₃N₃O₃
2-Amino-N-(4-nitrophenyl)propanamide HCl Nitrophenyl group at terminal amide 201731-77-3 C₉H₁₀ClN₃O₃
Tocainide Hydrochloride 2,6-Dimethylphenyl substitution 41708-72-9 C₁₁H₁₆N₂O·HCl

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in , fluoro in ) increase polarity and may enhance receptor binding.
  • Bulkier substituents (e.g., dioxopiperidin in ) reduce solubility but improve metabolic stability.

Physicochemical Properties

Table 2: Physicochemical Data of Selected Analogs

Compound Name Molecular Weight (g/mol) Solubility (Water) Melting Point (°C) Purity (%)
2-Amino-N-(2-fluoroethyl)propanamide HCl 170.61 Moderate Not reported ≥95%
2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide HCl 199.20 Low 162–173 ≥98%
Tocainide Hydrochloride 228.72 High 105 (dried) 98.0–101.0

Key Trends :

  • Hydrophilic groups (e.g., hydroxyl in , aminoethyl in the parent compound) enhance aqueous solubility.
  • Halogenation (e.g., fluoro in ) marginally increases molecular weight without drastically altering solubility.
Antiseizure and Analgesic Potential
  • Tocainide Hydrochloride (): A well-documented antiarrhythmic agent, structurally analogous to the parent compound, demonstrates sodium channel-blocking activity.
Protein-Templated Reactions
  • Cyclopropyl-substituted analogs (): Demonstrated 40–61% yields in synthetic routes, highlighting the role of aminoethyl groups in stabilizing intermediates during drug development.

Biological Activity

2-Amino-N-(2-aminoethyl)propanamide hydrochloride, also known as N-(2-aminoethyl)propanamide hydrochloride, is a compound with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Chemical Formula : C5H12ClN2O
  • Molecular Weight : Approximately 153.62 g/mol

This structure features both amine and amide functional groups, which are crucial for its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its mechanisms can be summarized as follows:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and influencing metabolic pathways.
  • Calcium Signaling : Research indicates that analogs of this compound can influence store-operated calcium entry (SOCE), a critical mechanism in cellular signaling. For instance, certain derivatives have shown to enhance calcium influx in specific cancer cell lines, indicating potential therapeutic applications in oncology .

Biological Activities

The compound exhibits a range of biological activities:

  • Antibacterial Activity : Studies have demonstrated moderate to good antimicrobial effects against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial properties, with values ranging from approximately 4.69 µM to 156.47 µM against different bacterial strains .
  • Antifungal Activity : Similar studies have highlighted antifungal properties against Candida albicans and Fusarium oxysporum, indicating its potential use in treating fungal infections .
  • Cellular Effects : In cellular assays, the compound has been shown to affect calcium mobilization from endoplasmic reticulum stores, which is crucial for processes such as cell proliferation and apoptosis .

Research Findings

Recent research has focused on the synthesis and pharmacological characterization of derivatives related to this compound. Notable findings include:

  • Synthesis Pathways : Various synthetic methods have been developed to create analogs with enhanced biological activities. These methods often involve modifications to the amino or amide groups to improve solubility or bioavailability .
  • Case Studies : A study involving breast cancer cells (MDA-MB-231) showed that certain derivatives could significantly enhance calcium entry at low concentrations while blocking it at higher concentrations. This bimodal effect suggests potential for selective therapeutic strategies in cancer treatment .
  • Comparative Studies : When compared to similar compounds, this compound exhibits unique solubility and interaction profiles due to its specific functional groups. This makes it particularly valuable in biochemical research.

Data Table: Biological Activity Comparison

Compound NameActivity TypeMIC (µM) RangeNotes
This compoundAntibacterial4.69 - 156.47Moderate activity against various strains
Related AnalogAntifungal16.69 - 222.31Effective against C. albicans
Another AnalogCalcium MobilizationN/AEnhanced SOCE in cancer cells

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